4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Overview
Description
Scientific Research Applications
Polarizability and Refraction Studies
The compound shows antiemetic and parasympathomimetic activity. Its density and refractive index in aqueous solutions have been studied, providing insight into its molar refractivity and polarizability effects, which increase with drug concentration (Sawale, Kalyankar, George, & Deosarkar, 2016).
Transformation and Excretion in Biological Systems
Research has explored the transformation of this compound in rabbits' bodies, revealing several transformation products in the urine after oral administration. These transformations include oxidation, deethylation, and conjugation processes (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Metabolite Identification in Cattle
The urinary metabolites of this compound have been identified in cows, revealing common metabolites across individuals and helping in understanding its metabolism in food animal species (Jones, Blanton, & Bowen, 2005).
Solution Behavior in Aqueous-Alcoholic Solutions
Studies on the densities and refractive indices of its solutions in methanol-water and ethanol-water mixtures provide insights into solute-solvent interactions, essential for understanding its physical properties in different solvents (Deosarkar, Sawale, Tawde, & Kalyankar, 2016).
Density, Viscosity, and Refractive Index in Aqueous Solutions
Research focusing on density, viscosity, and refractive index in aqueous solutions containing amino acids has contributed to understanding the drug's interactions with amino acids and its physicochemical properties (Sawale, Deosarkar, & Kalyankar, 2015).
Spectroscopy Analysis in Hydrogels
Spectroscopy analysis, including Fourier transform infrared (FT-IR) spectroscopy and electrostatic potential calculations, has been used to study the structure and molecular interactions of this compound in hydrogels, providing valuable data for pharmaceutical applications (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).
Solid State Structure Analysis
Studies on the structure of the compound in both solution and solid states, using NMR spectroscopy and theoretical calculations, have been essential in understanding its stability and reactivity (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).
properties
IUPAC Name |
4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETCQNUMZFZSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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